Product packaging for 8-Methylquinoline-2-carbaldehyde(Cat. No.:)

8-Methylquinoline-2-carbaldehyde

Cat. No.: B13424830
M. Wt: 171.19 g/mol
InChI Key: MNRCIPOFTIYSAD-UHFFFAOYSA-N
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Description

8-Methylquinoline-2-carbaldehyde ( 38462-77-0) is a high-purity chemical building block belonging to the class of quinolinecarbaldehydes. With the molecular formula C 11 H 9 NO and a molecular weight of 171.20 g/mol, this compound features a reactive aldehyde group positioned ortho to the nitrogen atom on the quinoline scaffold, making it a versatile intermediate for further synthetic elaboration . Quinolinecarbaldehydes are of significant value in chemical research as key precursors for the synthesis of more complex structures. The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases, which are a important class of ligands in coordination chemistry and materials science . Furthermore, structural analogs of this compound, such as 8-hydroxyquinoline-2-carboxaldehyde, have been developed as highly sensitive, dual-functional probes for the detection of biologically and environmentally relevant metal ions like Zn 2+ and Cu 2+ . This demonstrates the potential of the this compound scaffold in the design of novel molecular sensors. This compound is intended for research applications only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this molecule as a foundational substrate in methodological synthesis studies, the development of chelating ligands, and the creation of new functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO B13424830 8-Methylquinoline-2-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

8-methylquinoline-2-carbaldehyde

InChI

InChI=1S/C11H9NO/c1-8-3-2-4-9-5-6-10(7-13)12-11(8)9/h2-7H,1H3

InChI Key

MNRCIPOFTIYSAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CC(=N2)C=O

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies

Aldehyde Group Transformations

The aldehyde group at the C-2 position of the quinoline (B57606) ring is a key site for a variety of chemical reactions, including reduction, oxidation, and condensation.

The aldehyde functional group of 8-Methylquinoline-2-carbaldehyde (B6254374) can be readily reduced to a primary alcohol, yielding (8-methylquinolin-2-yl)methanol. This transformation is a standard procedure in organic synthesis, typically achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common reagent for this purpose, selectively reducing the aldehyde to the corresponding alcohol without affecting the quinoline ring. This reaction provides a straightforward route to quinoline methanols, which are valuable intermediates for further derivatization.

The aldehyde group can be oxidized to a carboxylic acid, a transformation that converts this compound into 8-methylquinoline-2-carboxylic acid. Standard oxidizing agents are employed for this purpose. For instance, potassium permanganate (B83412) (KMnO₄) under controlled conditions or potassium dichromate(VI) in an acidic medium can effectively oxidize the aldehyde. libretexts.orgyoutube.com Another reagent used for oxidizing substituted quinolines is selenium dioxide. nih.gov The resulting quinoline-2-carboxylic acids are important building blocks in medicinal chemistry and materials science. nih.govresearchgate.net

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Transformation
Oxidizing AgentTypical ConditionsReference
Potassium Dichromate(VI) (K₂Cr₂O₇)Dilute Sulfuric Acid, Heat under reflux libretexts.org
Potassium Permanganate (KMnO₄)Hot, alkaline solution youtube.com
Selenium Dioxide (SeO₂)Used for oxidation of substituted quinolines nih.gov

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with nucleophilic nitrogen compounds, such as primary amines and hydrazines, to form imines (Schiff bases) and hydrazones, respectively.

The reaction of this compound with primary amines leads to the formation of Schiff bases, which are compounds containing a C=N double bond. This condensation is typically carried out by refluxing the aldehyde and amine in a suitable solvent like ethanol, often with a catalytic amount of acid. nih.gov These Schiff bases are versatile ligands in coordination chemistry, capable of forming stable complexes with various metal ions. mdpi.com The synthesis of Schiff bases from quinoline aldehydes is a well-established method for creating a wide range of functional molecules. mdpi.com

Similarly, condensation of this compound with hydrazines or hydrazides yields hydrazone derivatives. nih.govnih.gov These reactions are generally high-yielding and produce stable, crystalline products. nih.gov

Hydrazones derived from quinoline aldehydes exhibit interesting configurational dynamics due to the presence of the C=N double bond and the amide bond (in the case of acylhydrazones). These molecules can exist as geometric isomers (E/Z) with respect to the C=N bond and as conformational isomers (cis/trans) arising from restricted rotation around the N-N or N-C(O) single bonds. iucr.orgorganic-chemistry.org Structural studies on related quinolylhydrazones have shown that they often exist as the anti-E isomer in the solid state. researchgate.net However, in solution, a mixture of isomers can be present, and their ratio may be influenced by the solvent and substitution patterns. iucr.orgorganic-chemistry.org This isomerism is a key feature influencing the compounds' chemical and biological properties. nih.govresearchgate.net

Table 2: Configurational Isomerism in Hydrazones
Type of IsomerismStructural FeatureObserved FormsReference
Geometric IsomerismC=N double bondE/Z isomers iucr.orgresearchgate.net
Conformational Isomerism (Amide)N-C(O) single bondcis/trans conformers iucr.orgorganic-chemistry.org

Condensation Reactions for Imine and Hydrazone Formation

Quinoline Ring System Modifications

Beyond the aldehyde group, the quinoline ring itself offers opportunities for functionalization. Methods for the direct C-H functionalization of quinoline rings have been developed, allowing for the introduction of various substituents. For instance, catalytic amidation can introduce amine groups at specific positions on the ring.

Another common modification is the hydrogenation of the pyridine (B92270) portion of the quinoline ring system. Using catalysts such as Raney Nickel or Ruthenium on carbon (Ru/C) under hydrogen pressure, the quinoline ring can be selectively reduced to a 1,2,3,4-tetrahydroquinoline. This transformation alters the planarity and electronic properties of the molecule, providing access to a different class of derivatives.

Electrophilic Substitution Reactions on the Quinoline Nucleus

Electrophilic substitution reactions on the quinoline ring system generally occur on the more electron-rich carbocyclic (benzene) ring rather than the electron-deficient pyridinic ring. quimicaorganica.orgyoutube.com The reaction is directed to positions 5 and 8, as the cationic intermediates formed by attack at these positions are more stable. quimicaorganica.orgquora.com In these intermediates, the aromatic sextet of the pyridine ring can be preserved. quora.com

For the 8-methylquinoline (B175542) core, the presence of the electron-donating methyl group at the C8 position and the electron-withdrawing aldehyde group at the C2 position modifies this general pattern. The aldehyde group deactivates the pyridinic ring, further favoring substitution on the carbocyclic ring. Common electrophilic substitution reactions include nitration and halogenation, which typically yield a mixture of 5- and 8-substituted products. youtube.com Theoretical studies on the related 8-hydroxyquinoline (B1678124) have also been used to predict the sites of electrophilic aromatic substitution. orientjchem.org

C(sp3)–H Bond Activation and Alkylation Reactions on 8-Methylquinolines

A significant area of research focuses on the functionalization of the methyl group at the 8-position through C(sp³)–H bond activation. This advanced strategy allows for the direct modification of the relatively inert C-H bond of the methyl group, providing access to a wide range of derivatives. The nitrogen atom of the quinoline ring plays a crucial role by acting as a directing group, facilitating the coordination of a transition metal catalyst and enabling the selective activation of the C8-methyl C-H bond.

Transition metal catalysts, particularly those based on rhodium and ruthenium, have proven effective in promoting these reactions. For instance, rhodium(III)-catalyzed reactions of 8-methylquinolines with olefins like acrylates and styrenes, as well as with maleimides, have been developed. acs.orgacs.org These reactions proceed with high regioselectivity, leading exclusively to linear alkylation products. acs.org The process is believed to occur via the formation of a five-membered metallacycle intermediate under redox-neutral conditions. acs.org Such catalytic methods have been successfully applied in aqueous media using allylic alcohols, expanding the scope and environmental compatibility of the transformation. rsc.org Cobalt catalysts have also been employed for the C(sp³)-H bond amidation of 8-methylquinoline. researchgate.net

Table 1: Catalytic Systems for C(sp³)–H Alkylation of 8-Methylquinolines
Catalyst SystemReactantProduct TypeReference
[RuCl₂(p-cymene)]₂ / [CpRhIIICl₂]₂Olefins (acrylates, styrenes)Linearly alkylated quinolines acs.org
CpRh(III)Allylic Alcoholsγ-Quinolinyl carbonyl compounds rsc.org
Rh(III)MaleimidesSuccinimide-substituted quinolines acs.org
Cp*Co(III)OxazoloneAmidated quinolines researchgate.net

Chelation and Coordination Chemistry

The this compound molecule is a valuable precursor for synthesizing ligands designed for complexing transition metal ions. The aldehyde functional group provides a convenient handle for derivatization, most commonly through condensation reactions with primary amines to form Schiff base ligands.

Ligand Design and Synthesis for Transition Metal Ions

The synthesis of ligands from this compound typically involves a Schiff base condensation reaction. The aldehyde at the C2 position readily reacts with a variety of primary amines (R-NH₂) to form an imine or azomethine group (-CH=N-R). This reaction converts the starting aldehyde into a new, more complex ligand. The substituent 'R' can be tailored to introduce other donor atoms, modify the steric and electronic properties of the ligand, and influence the geometry of the resulting metal complex. nih.govjchemlett.com

For example, reacting this compound with thiosemicarbazide (B42300) creates a thiosemicarbazone ligand. nih.govunipr.it These Schiff base ligands, which incorporate the quinoline nitrogen, the imine nitrogen, and often another donor atom from the amine-derived portion, are excellent chelating agents. jchemlett.com

Formation of Metal Coordination Complexes (e.g., Palladium, Rhodium, Iridium, Copper, Nickel, Platinum)

Ligands derived from quinoline-2-carbaldehyde readily form stable coordination complexes with a wide array of transition metals. Schiff base ligands synthesized from this precursor have been shown to coordinate with copper(II) and nickel(II). nih.gov For instance, quinoline-2-carboxaldehyde thiosemicarbazones form complexes with both Cu(II) and Ni(II). nih.govunipr.it Similarly, other substituted quinoline ligands, like 8-hydroxyquinoline derivatives, have been used to synthesize complexes with cobalt(II), nickel(II), and copper(II). jchemlett.comresearchgate.netresearchgate.net

The resulting complexes exhibit diverse geometries and coordination numbers depending on the metal ion and the specific ligand structure. The coordination of palladium(II) and platinum(II) with related Schiff base ligands has also been documented, highlighting the versatility of these ligand systems. rsc.org

Investigation of Coordination Modes and Stoichiometry in Metal Complexes

The coordination behavior of ligands derived from quinoline-2-carbaldehyde is a subject of detailed investigation. These ligands often act as terdentate (tridentate) chelators, binding to the metal center through the quinoline nitrogen, the imine nitrogen, and a third donor atom. nih.govunipr.it

The stoichiometry of the resulting metal complexes varies. In many cases, copper(II) forms 1:1 (metal:ligand) complexes, resulting in a square planar geometry where the fourth coordination site is occupied by an anion, such as a chloride ion. nih.govunipr.it In contrast, nickel(II) often forms 1:2 (metal:ligand) octahedral complexes with the same ligands, where two tridentate ligands coordinate to a single nickel ion. nih.govunipr.it The stoichiometry can be determined using techniques like conductometric and spectrophotometric titrations. scirp.org The precise coordination mode and geometry are definitively established through single-crystal X-ray diffraction analysis. researchgate.netnih.gov

Table 2: Coordination Properties of Complexes with Quinoline-2-Carbaldehyde Derived Ligands
Metal IonLigand TypeTypical Stoichiometry (Metal:Ligand)Resulting GeometryReference
Copper(II)Thiosemicarbazone1:1Square Planar nih.govunipr.it
Nickel(II)Thiosemicarbazone1:2Octahedral nih.govunipr.it
Nickel(II)Nitrone Derivative1:2Octahedral researchgate.net
Cobalt(II)Mixed Schiff Base/8-HQ1:1:1Octahedral jchemlett.comresearchgate.net
Palladium(II)Hydrazone1:1Square Planar nih.gov

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecular framework can be constructed.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of each hydrogen atom within the 8-methylquinoline-2-carbaldehyde (B6254374) molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, with electron-withdrawing groups causing a downfield shift (to a higher ppm value) and electron-donating groups causing an upfield shift. oregonstate.edu

In the ¹H NMR spectrum of a related compound, quinoline-2-carbaldehyde, the aldehydic proton (CHO) appears as a singlet at approximately 10.23 ppm. The aromatic protons of the quinoline (B57606) ring system typically resonate between 7.5 and 8.3 ppm. For instance, the proton at position 3 (H-3) is often observed as a doublet, coupled to the proton at position 4 (H-4). The methyl group protons at position 8 in this compound would be expected to appear as a singlet further upfield, likely in the range of 2.5-3.0 ppm. For example, in 2-methylquinoline-6-carbaldehyde, the methyl protons appear as a singlet at 2.74 ppm. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for Quinoline Derivatives

ProtonQuinoline-2-carbaldehyde (δ, ppm) rsc.org2-Methylquinoline-6-carbaldehyde (δ, ppm) rsc.org
CHO10.23 (s)10.10 (s)
Aromatic7.69-8.31 (m)7.34-8.23 (m)
CH₃-2.74 (s)
Data presented for related compounds to illustrate typical chemical shift ranges. s = singlet, m = multiplet.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, typically from 0 to 220 ppm. oregonstate.edu

The carbonyl carbon of the aldehyde group is characteristically found far downfield, generally in the range of 190-200 ppm. For instance, the aldehyde carbon in quinoline-2-carbaldehyde is observed around this region. The carbons of the aromatic quinoline ring typically appear between 120 and 150 ppm. The carbon of the methyl group at position 8 would be expected to resonate at a much higher field, usually between 15 and 25 ppm. oregonstate.educompoundchem.comlibretexts.org In a similar compound, 2-methylquinoline-6-carbaldehyde, the methyl carbon appears at 25.72 ppm, and the aromatic carbons are observed between 123.2 and 162.4 ppm, with the aldehyde carbon at 191.5 ppm. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for Quinoline Derivatives

CarbonQuinoline-2-carbaldehyde (δ, ppm)2-Methylquinoline-6-carbaldehyde (δ, ppm) rsc.org
C=O~190-200191.5
Aromatic C~120-150123.2-162.4
CH₃-25.72
Data presented for related compounds to illustrate typical chemical shift ranges.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning proton and carbon signals.

HSQC correlates the chemical shifts of directly attached proton and carbon atoms, allowing for the direct assignment of a proton's signal to its corresponding carbon.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.

COSY (Correlation Spectroscopy) is a homonuclear 2D NMR technique that shows correlations between protons that are coupled to each other, typically on adjacent carbons. This helps to establish the connectivity of the proton network within the molecule.

These techniques, used in concert, provide a comprehensive and definitive structural elucidation of this compound. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides information about the spatial proximity of atoms within a molecule, regardless of whether they are connected by chemical bonds. It detects correlations between protons that are close to each other in space (typically within 5 Å).

For this compound, NOESY experiments can be used to determine the preferred conformation of the aldehyde group relative to the quinoline ring. For example, a NOESY correlation between the aldehyde proton and the proton at position 7 of the quinoline ring would indicate a conformation where the aldehyde group is oriented towards this proton. Such analyses are crucial for understanding the three-dimensional structure and potential steric interactions within the molecule. mdpi.com

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe the energy levels of molecules associated with bond vibrations and electronic transitions, respectively.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes specific bonds to vibrate at characteristic frequencies.

For this compound, the most prominent and diagnostic peak in the FTIR spectrum would be the stretching vibration of the carbonyl group (C=O) of the aldehyde. This typically appears as a strong absorption band in the region of 1700-1680 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring. Aromatic C=C and C=N stretching vibrations of the quinoline ring system are expected in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. rsc.orgresearchgate.net For comparison, in quinoline-4-carbaldehyde, the C=O stretching vibration is observed in this characteristic region. nih.gov

Table 3: Characteristic FTIR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Aldehyde C=OStretch1700 - 1680
Aromatic C=C/C=NStretch1600 - 1450
Aromatic C-HStretch3100 - 3000
Methyl C-HStretch2950 - 2850
Data is based on typical values for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For quinoline derivatives, the UV-Vis spectrum is typically characterized by absorption bands corresponding to π-π* and n-π* transitions within the aromatic quinoline ring system. researchgate.net The electronic absorption spectra of quinoline carboxaldehydes have been studied both experimentally and theoretically, often in various solvents to understand solvatochromic effects. illinois.eduresearchgate.net

The absorption spectrum of a related compound, 8-hydroxy-2-methylquinoline-5-carbaldehyde, in methanol (B129727) exhibits multiple absorption maxima (λ_max) at 429, 350, 286, 267, 248, and 207 nm. mdpi.com These absorptions are attributed to the electronic transitions within the quinoline nucleus and the attached functional groups. The presence of substituents, such as the methyl and carbaldehyde groups, can influence the energy of these transitions, leading to shifts in the absorption maxima. For instance, studies on 7-hydroxyquinoline-8-carbaldehydes have shown that the electronic absorption spectra are key to understanding ground- and excited-state phenomena. acs.org The specific electronic absorption properties of this compound would be expected to show similar characteristic peaks, influenced by the positions of the methyl and carbaldehyde groups on the quinoline ring.

Interactive Data Table: UV-Vis Absorption Data for a Related Quinoline Carbaldehyde
Wavelength (λ_max, nm)Molar Absorptivity (log ε)SolventCompound
4292.86Methanol8-hydroxy-2-methylquinoline-5-carbaldehyde
3503.27Methanol8-hydroxy-2-methylquinoline-5-carbaldehyde
2863.65Methanol8-hydroxy-2-methylquinoline-5-carbaldehyde
2674.03Methanol8-hydroxy-2-methylquinoline-5-carbaldehyde
2483.83Methanol8-hydroxy-2-methylquinoline-5-carbaldehyde
2074.09Methanol8-hydroxy-2-methylquinoline-5-carbaldehyde

Mass Spectrometry (MS) and Related Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the unambiguous determination of a compound's elemental formula. umb.edu For this compound (C₁₁H₉NO), the theoretical exact mass can be calculated. HRMS analysis would yield a measured mass that is very close to this theoretical value, typically with an error of less than 5 ppm. This high level of accuracy is crucial for confirming the identity of the synthesized compound and distinguishing it from other isomers or compounds with similar nominal masses. nih.gov The technique is widely applied in the characterization of complex organic molecules, including various quinoline derivatives. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is routinely used to assess the purity of volatile and semi-volatile compounds like this compound. mdpi.com In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification. researchgate.netmadison-proceedings.com By comparing the obtained mass spectrum with spectral libraries, the identity of the compound can be confirmed. mdpi.com The retention time from the gas chromatogram and the mass spectrum together provide a high degree of confidence in the identification and purity assessment of the analyte. mdpi.com For instance, the GC-MS analysis of related quinoline aldehydes shows distinct retention times and characteristic mass-to-charge ratio (m/z) peaks, including the molecular ion peak (M+). mdpi.com

Interactive Data Table: GC-MS Data for Related Quinoline Carbaldehydes
CompoundRetention Time (t_r, min)Molecular Ion (M+) (m/z)Key Fragment Ion (m/z)
8-Hydroxyquinoline-7-carbaldehyde6.360173 (12%)146 (100%)
8-Hydroxyquinoline-5-carbaldehyde6.024Not specifiedNot specified
8-(Dimethylamino)quinoline-5-carbaldehyde7.156Not specifiedNot specified

X-ray Crystallography

X-ray crystallography stands as the gold standard for the absolute determination of a molecule's three-dimensional structure.

Beyond the structure of a single molecule, X-ray crystallography also reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular forces such as hydrogen bonds and π-π stacking interactions. nih.gov In the crystal structure of 8-chloro-2-methylquinoline, for example, π-π stacking interactions are observed between the heterocyclic and aromatic rings, with a centroid-centroid distance of 3.819 Å. nih.gov For quinoline-containing compounds, the planar aromatic rings are prone to engage in π-π stacking, where the rings are arranged in a parallel or offset fashion. researchgate.net These interactions, along with potential weak hydrogen bonds involving the aldehyde group or the quinoline nitrogen, play a crucial role in stabilizing the crystal structure. nih.gov Analysis of the crystal packing of this compound would provide valuable insights into its solid-state properties and intermolecular interactions.

Electrochemical Characterization

The electrochemical properties of quinoline derivatives are of significant interest due to their relevance in various applications, including electronics and catalysis. The redox behavior of these compounds, particularly the influence of substituents on their oxidation and reduction potentials, provides valuable insights into their electronic structure and reactivity. While direct and extensive studies on this compound are not widely available, the electrochemical characterization of closely related quinoline carbaldehydes offers a strong basis for understanding its likely behavior.

Cyclic Voltammetry Studies of Redox Behavior

Cyclic voltammetry is a key technique used to investigate the redox processes of chemical species. In the context of quinoline carbaldehydes, cyclic voltammetry studies reveal the potentials at which the compounds undergo oxidation and reduction, as well as the reversibility of these processes.

Research on various quinoline carbaldehydes has demonstrated that they are electrochemically active. For instance, studies on hydroxy- and amino-substituted quinoline-5-carbaldehydes show distinct oxidation and reduction waves in their cyclic voltammograms. The electrochemical behavior is typically investigated in a non-aqueous solvent such as acetonitrile, with a supporting electrolyte.

While specific cyclic voltammograms for this compound are not prominently reported, the general behavior can be inferred from analogous compounds. The reduction process is typically associated with the aldehyde group and the quinoline ring system, while the oxidation process is more sensitive to the nature and position of substituents on the quinoline core. For related compounds, multiple oxidation waves have been observed, suggesting stepwise electron transfer processes. For example, the cyclic voltammetry of 8-hydroxy-quinoline-5-carbaldehyde shows two oxidation waves. mdpi.com The electrochemical reactions are often controlled by diffusion of the electroactive species. electrochemsci.org

Analysis of Oxidation and Reduction Potentials and Structure-Electrochemistry Correlations

The oxidation and reduction potentials of quinoline derivatives are strongly correlated with their chemical structure. nih.govresearchgate.net The presence and position of electron-donating or electron-withdrawing groups on the quinoline ring system significantly influence the ease of oxidation and reduction.

Studies on methylated derivatives of quinoline carbaldehydes have shown that the presence of a methyl group generally facilitates oxidation. nih.govresearchgate.net This is attributed to the electron-donating nature of the methyl group, which increases the electron density on the quinoline ring, making it more susceptible to oxidation. Consequently, the oxidation potential of a methylated quinoline carbaldehyde is expected to be lower (less positive) than that of its non-methylated counterpart.

The following table summarizes the oxidation potentials for some related quinoline carbaldehyde derivatives, illustrating the effect of substitution on the electrochemical properties.

CompoundFirst Oxidation Potential (E_p1 / V)Second Oxidation Potential (E_p2_ / V)
8-hydroxy-quinoline-5-carbaldehyde1.3491.637
6-(dimethylamino)quinoline-5-carbaldehyde1.2761.662
Methylated 6-(dimethylamino)quinoline-5-carbaldehyde1.3851.765

Data sourced from a study on the electrochemical properties of selected quinolinecarbaldehydes. mdpi.com

These structure-electrochemistry correlations are supported by computational studies involving frontier molecular orbitals. researchgate.net The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the ease of oxidation and reduction, respectively. A higher HOMO energy corresponds to a greater ease of oxidation, while a lower LUMO energy indicates a greater ease of reduction. The presence of a methyl group is expected to raise the HOMO energy level, consistent with the observed facilitation of oxidation.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. By modeling electron correlation via a functional of the electron density, DFT provides a balance of accuracy and computational cost, making it ideal for studying complex organic molecules like quinoline (B57606) derivatives.

Prediction of Reactivity and Reaction Mechanisms

DFT calculations are instrumental in predicting the reactivity of 8-Methylquinoline-2-carbaldehyde (B6254374). By mapping the molecular electrostatic potential (MEP), researchers can identify the electron-rich and electron-poor regions of the molecule, which correspond to the sites susceptible to electrophilic and nucleophilic attack, respectively. For instance, in studies of the analogous compound 8-chloroquinoline-2-carbaldehyde, MEP analysis identifies the quinoline nitrogen and the carbonyl oxygen as centers of negative potential (nucleophilic sites), while regions around the hydrogen atoms are positive (electrophilic sites). siftdesk.org

These computational approaches can also elucidate reaction mechanisms. DFT is used to calculate the energies of reactants, products, and transition states, allowing for the mapping of a complete reaction pathway. mdpi.com For quinoline derivatives, this can involve modeling processes like nucleophilic additions to the carbaldehyde group or electrophilic substitutions on the aromatic rings. mdpi.comresearchgate.net The presence of the electron-donating methyl group at the C8 position is expected to influence the reactivity of the quinoline core, a hypothesis that can be quantified through DFT calculations. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distributions

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity and electronic properties. scirp.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing the molecule's kinetic stability and the energy required for electronic excitation. scirp.orgeurjchem.com

Table 1: Comparison of Theoretically Calculated HOMO-LUMO Energies for Related Quinoline Derivatives Note: The values are for analogous compounds and serve to illustrate the typical range for this class of molecules. Data for this compound would require specific calculation.

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Source
6-(Dimethylamino)quinoline-5-carbaldehydeDFT--1.89- mdpi.com
6-(Dimethylamino)-2-methylquinoline-5-carbaldehydeDFT--1.97- mdpi.com
trans-2-Chloro-7-Methylquinoline-3-CarbaldehydeB3LYP/6-311++G(d,p)--3.75 dergipark.org.tr
cis-2-Chloro-7-Methylquinoline-3-CarbaldehydeB3LYP/6-311++G(d,p)--3.84 dergipark.org.tr

Explanation of Preferred Selectivity in Formylation Processes

DFT studies have been successfully employed to explain the regioselectivity observed in the formylation of quinoline derivatives. mdpi.com Formylation is an electrophilic substitution reaction, and its preferred position is determined by the electron density of the various carbon atoms in the aromatic rings. In 8-hydroxyquinoline (B1678124), a lone pair of electrons on the hydroxyl group's oxygen atom increases the electron density at the C5 and C7 positions, making them the most favorable sites for formylation. mdpi.com

By analogy, the 8-methyl group in this compound is an electron-donating group that activates the benzene (B151609) portion of the quinoline ring system. DFT calculations can quantify this activating effect by calculating the charge distribution and the energies of the intermediate Wheland cations (sigma complexes) for substitution at each possible position. Such analysis would predict the most likely site for further electrophilic attack, such as a second formylation, by identifying the reaction pathway with the lowest activation energy barrier. mdpi.com

Molecular Modeling and Dynamics

Beyond static electronic properties, molecular modeling techniques allow for the exploration of the dynamic and conformational behavior of this compound.

Conformational Analysis and Assessment of Steric Effects

For this compound, the steric hindrance between the bulky methyl group at the C8 position and the carbaldehyde group at the C2 position would be a significant factor. This interaction, often referred to as a "peri" interaction, would likely force the carbaldehyde group to rotate out of the plane of the quinoline ring to achieve a lower energy conformation. Computational potential energy surface scans, which calculate the energy of the molecule as a function of the dihedral angle of the carbaldehyde group, can identify the most stable conformers (e.g., cis and trans) and the energy barriers between them. dergipark.org.tr

Theoretical Prediction of Spectroscopic Properties

Computational methods are highly effective at predicting various spectroscopic properties, which can then be used to validate and interpret experimental data. For this compound, DFT can be used to simulate its vibrational and electronic spectra. siftdesk.org

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to atomic displacements, theoretical vibrational frequencies can be obtained. These calculated frequencies and their corresponding intensities for FT-IR and Raman spectra can be compared with experimental results to confirm structural assignments. siftdesk.org

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning peaks in experimental NMR spectra. siftdesk.org

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. dergipark.org.tr This analysis helps to understand the nature of the electronic transitions, such as π→π* or n→π*, within the molecule. eurjchem.com

Table 2: Spectroscopic Properties Amenable to Theoretical Prediction via DFT

Spectroscopic TechniquePredicted ParameterComputational MethodSource of Methodological Precedent
FT-IR / FT-RamanVibrational Frequencies and IntensitiesDFT/B3LYP siftdesk.org
NMR¹H and ¹³C Chemical ShiftsGIAO siftdesk.org
UV-VisExcitation Energies (λmax) and Oscillator StrengthsTD-DFT eurjchem.comdergipark.org.tr

Correlation of Theoretical Calculations with Experimental Data

Typically, the theoretical analysis of quinoline derivatives involves geometry optimization and the calculation of vibrational frequencies, NMR chemical shifts, and electronic absorption spectra using DFT methods, often with the B3LYP functional and a basis set such as 6-311++G(d,p). The resulting theoretical data are then systematically compared with the corresponding experimental spectra.

Vibrational Spectra (FTIR and Raman)

For analogous quinoline carboxaldehydes, theoretical vibrational frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and the limitations of the theoretical model, leading to excellent agreement with experimental FTIR and Raman spectra. This correlation allows for the precise assignment of vibrational modes.

Table 1: Illustrative Correlation of Vibrational Frequencies (Hypothetical Data)

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
C=O stretch 1750 1680 1685 (IR)
C=N stretch (ring) 1615 1550 1552 (Raman)
C-H stretch (aldehyde) 2890 2774 2775 (IR)
Ring C-C stretch 1580 1517 1520 (Raman)

This table is a hypothetical representation based on typical findings for similar molecules and is for illustrative purposes only, as specific experimental and computational data for this compound are not available.

NMR Spectroscopy

Theoretical calculations of ¹H and ¹³C NMR chemical shifts, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, generally show a strong linear correlation with experimental data. This allows for the unambiguous assignment of signals in the experimental spectrum to specific nuclei within the molecule.

Table 2: Illustrative Correlation of ¹³C NMR Chemical Shifts (Hypothetical Data)

Carbon Atom Calculated Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C=O 192.5 193.1
C2 151.0 151.8
C8a 146.5 147.2
C8 138.0 138.5

This table is a hypothetical representation based on typical findings for similar molecules and is for illustrative purposes only, as specific experimental and computational data for this compound are not available.

Electronic Absorption Spectroscopy (UV-Vis)

Time-dependent DFT (TD-DFT) is the standard method for calculating electronic transition energies and, consequently, the UV-Vis absorption spectrum. The calculated maximum absorption wavelengths (λ_max) are typically in good agreement with experimental spectra recorded in various solvents, which helps in understanding the electronic transitions occurring within the molecule.

Table 3: Illustrative Correlation of UV-Vis Absorption Maxima (Hypothetical Data)

Solvent Calculated λ_max (nm) Experimental λ_max (nm) Transition
Ethanol (B145695) 315 318 n -> π*
Ethanol 280 285 π -> π*
Cyclohexane 312 315 n -> π*

This table is a hypothetical representation based on typical findings for similar molecules and is for illustrative purposes only, as specific experimental and computational data for this compound are not available.

Research Applications and Emerging Areas

Role as a Building Block in Advanced Organic Synthesis

The aldehyde functionality of 8-Methylquinoline-2-carbaldehyde (B6254374) is a gateway for constructing more elaborate molecular structures, serving as a linchpin in the synthesis of complex organic molecules and a diverse array of quinoline (B57606) derivatives.

This compound is an exemplary precursor for building complex heterocyclic systems. The aldehyde group is highly susceptible to condensation reactions with various nucleophiles, such as amines and activated methylene (B1212753) compounds, leading to the formation of Schiff bases and other intermediates that can undergo subsequent intramolecular cyclization reactions. This reactivity is fundamental to the synthesis of fused heterocyclic systems, where the quinoline ring is annulated with other rings like pyrrole, triazole, or benzodiazepine. sigmaaldrich.commdpi.com For instance, derivatives like 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) readily react with anilines and hydrazines to afford a variety of fused quinoline structures. sigmaaldrich.com The aldehyde allows for the extension of the molecular framework, enabling the construction of intricate, three-dimensional molecules from a relatively simple starting material.

This compound serves as a pivotal intermediate for accessing a multitude of substituted quinoline derivatives for research. The aldehyde can be readily transformed into other functional groups, such as alcohols via reduction, carboxylic acids via oxidation, or imines and hydrazones through condensation. mdpi.com These reactions provide access to a broad spectrum of quinoline derivatives with tailored electronic and steric properties. For example, the condensation of quinoline-2-carbaldehyde derivatives with hydrazides produces acylhydrazones, a class of compounds explored for their biological activities. mdpi.comCurrent time information in Bangalore, IN. Similarly, reaction with aromatic diamines can lead to the formation of quinoline-based benzimidazoles. Current time information in Bangalore, IN. The versatility of the aldehyde group makes this compound an essential tool for creating libraries of novel quinoline compounds for screening in various research applications.

PrecursorReagentResulting Derivative TypeReference
2-Chloro-8-methylquinoline-3-carbaldehydeSubstituted AnilinesN-(substituted-phenyl)methanimines (Schiff Bases) sigmaaldrich.com
8-Hydroxyquinoline-2-carbaldehydeBenzohydrazidesBenzoylhydrazones mdpi.com
8-Hydroxyquinoline-2-carbaldehydeAromatic DiaminesQuinoline-based Benzimidazoles Current time information in Bangalore, IN.
2-Chloroquinoline-3-carbaldehyde1,2,4-Triazole2-(1H-1,2,4-Triazol-1-yl)quinoline-3-carbaldehyde nih.gov
Quinoline-2-carbaldehydeThiosemicarbazidesThiosemicarbazones researchgate.net

Development of Ligands for Catalysis and Metal Complexation

The quinoline nucleus, particularly with a substituent at the 8-position, is a well-established scaffold for the design of chelating ligands. The nitrogen atom of the quinoline ring and a donor atom from the substituent at the 8-position can form a stable five-membered ring upon coordination to a metal ion. This compound provides a platform for developing sophisticated ligands for catalysis and metal sequestration.

The 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) scaffolds are known to be potent and selective chelators for a variety of metal ions, including Cu²⁺, Ni²⁺, Zn²⁺, and Cd²⁺. acs.orgnih.gov While the methyl group in this compound is not a traditional donor group, the core quinoline structure is a key component. The true potential lies in the modification of the 2-carbaldehyde group. This aldehyde can be converted into multidentate ligand systems through Schiff base condensation with molecules containing additional donor atoms. For example, reacting the aldehyde with a diamine or an amino acid can create a tridentate or even tetradentate ligand capable of forming highly stable complexes with specific metal ions. This strategy allows for the fine-tuning of the ligand's electronic and steric properties to achieve selective binding for targeted metal ions in various chemical and biological systems.

Ligand ScaffoldMetal Ions ChelatedApplicationReference
8-AminoquinolinesCu²⁺, Ni²⁺, Zn²⁺, Cd²⁺Ion Sensors acs.org
8-HydroxyquinolinesCu²⁺, Zn²⁺, Al³⁺Medicinal, Analytical nih.gov
8-Hydroxyquinoline HydrazonesCu(II)Anticancer Agents mdpi.com
Quinoline-2-carboxaldehyde ThiosemicarbazonesCu(II), Ni(II)Topoisomerase IIα inhibitors researchgate.net

Ligands derived from the quinoline framework play a crucial role in the development of novel homogeneous and heterogeneous catalysts. Transition metal complexes featuring quinoline-based ligands have demonstrated catalytic activity in a range of organic transformations. For example, mixed ligand cobalt(II) complexes incorporating 8-hydroxyquinoline have been successfully employed as catalysts for the hydrolysis of esters. Furthermore, a heterogeneous catalyst formed by combining 8-hydroxy-2-methylquinoline with silicotungstic acid has been shown to be effective in acetal (B89532) and ketal formation. Ligands synthesized from this compound can be used to create metal complexes with unique catalytic properties. The ability to systematically modify the ligand structure by derivatizing the aldehyde group offers a pathway to new catalytic systems with enhanced activity, selectivity, and stability for C-C coupling reactions and other important chemical processes.

Materials Science Applications

The quinoline ring is a privileged structure not only in medicinal chemistry but also in materials science. Derivatives of quinoline are investigated for their electronic and photophysical properties. Notably, certain 8-hydroxyquinoline metal complexes, such as tris(8-hydroxyquinoline)aluminum(III) (Alq3), are cornerstone materials in the field of organic light-emitting diodes (OLEDs) due to their thermal stability and electroluminescence.

While direct applications of this compound in materials science are an emerging area, its structure is highly promising. The reactive aldehyde group is a key feature, providing a chemical handle for incorporating the quinoline moiety into larger systems like polymers or for grafting it onto surfaces. This could lead to the development of novel functional materials, such as fluorescent sensors, organic semiconductors, or specialized coatings where the unique properties of the quinoline ring are harnessed. The related compound 2-Chloro-8-methylquinoline-3-carbaldehyde has noted applications in the development of specialized materials like OLEDs, suggesting a similar potential for its isomer.

Development of Advanced Materials with Tailored Optical or Chemical Properties

The quinoline moiety, a key component of this compound, is a well-known chromophore. This intrinsic property, combined with the ease of its chemical modification, makes it a valuable precursor for advanced materials with specific optical and chemical characteristics. The introduction of different functional groups through the aldehyde can modulate the electronic properties of the resulting molecules, influencing their absorption and emission spectra. mdpi.com

Schiff base derivatives of this compound can be designed to exhibit specific photophysical properties. For instance, the formation of metal complexes with these Schiff base ligands can lead to materials with unique luminescent or electrochemical behaviors. mdpi.comresearchgate.net The choice of the metal ion and the substituents on the amine used for Schiff base formation allows for the fine-tuning of the material's properties, opening avenues for applications in areas such as light-emitting devices and sensors. researchgate.net

Integration into Polymers and Coatings for Functional Materials Research

The functionalization of polymers with specific chemical moieties is a key strategy in the development of functional materials. This compound can be incorporated into polymer chains or used as a component in coatings to impart desired functionalities. While direct research on polymers solely derived from this compound is limited, the broader class of quinoline-containing polymers is known for its potential in various applications, including as corrosion inhibitors and in the development of materials with special optical properties. The reactive aldehyde group of this compound provides a convenient handle for its integration into polymeric structures.

Exploration in Aggregation-Induced Emission and Electronic Materials

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. semanticscholar.org This property is highly desirable for applications in sensors, bioimaging, and organic light-emitting diodes (OLEDs). rsc.orgmdpi.com Quinoline-based compounds have been identified as promising candidates for AIE materials. rsc.org The formation of Schiff base derivatives and their metal complexes from this compound can lead to molecules with restricted intramolecular rotation in the aggregated state, a key mechanism for AIE. nih.govnih.gov

For example, zinc(II)-Schiff base complexes derived from quinoline aldehydes have been shown to exhibit remarkable aggregation-induced emission enhancement (AIEE). nih.gov The study of such complexes derived specifically from this compound could lead to the development of novel AIE-active materials. The electronic properties of these materials can also be tuned for applications in electronic devices.

Analytical Chemistry Methodologies

The ability of the quinoline nitrogen and the imine nitrogen of its Schiff base derivatives to coordinate with metal ions makes this compound a valuable tool in analytical chemistry.

Development of Chemosensors for Metal Ion Detection and Environmental Monitoring

Schiff bases derived from this compound can act as selective chemosensors for various metal ions. The binding of a metal ion to the Schiff base can induce a change in its photophysical properties, such as a shift in the absorption or emission spectrum, or a change in fluorescence intensity. This change can be used for the colorimetric or fluorometric detection of the target ion.

The selectivity of these chemosensors can be tailored by modifying the structure of the Schiff base. For instance, the choice of the amine used in the condensation reaction can influence the binding affinity and selectivity towards different metal ions. This allows for the development of sensors for a wide range of metal ions, which is crucial for environmental monitoring and other analytical applications.

Utilization in Fluorescent Probe Design for Biological Imaging Research

Fluorescent probes are indispensable tools for visualizing and studying biological processes at the molecular level. crimsonpublishers.comcrimsonpublishers.comresearchgate.net The inherent fluorescence of the quinoline scaffold makes this compound an attractive starting material for the design of novel fluorescent probes. crimsonpublishers.comcrimsonpublishers.com By attaching specific recognition moieties to the this compound framework, probes can be designed to selectively target and image specific biomolecules or cellular compartments. mdpi.com

For example, quinoline-based fluorescent probes have been developed for imaging various cellular components and for detecting biologically important species. crimsonpublishers.comcrimsonpublishers.com The development of probes derived from this compound could offer new tools for biological imaging with potentially unique photophysical properties and targeting capabilities.

Investigation of Molecular Interactions in Biological Systems (Focus on Mechanistic Research Tools)

Derivatives of this compound, particularly its Schiff bases and their metal complexes, can serve as valuable tools for investigating molecular interactions within biological systems. The ability of these compounds to interact with biomolecules such as proteins and nucleic acids can be exploited to study their structure and function.

For instance, metal complexes of quinoline-2-carboxaldehyde thiosemicarbazones have been studied as inhibitors of enzymes like topoisomerase IIa, providing insights into their mechanism of action. nih.gov While this research was not on the 8-methyl derivative specifically, it highlights the potential of this class of compounds. Derivatives of 8-hydroxy-2-methylquinoline have also been shown to be powerful prototypes for zinc sensors in biological systems, demonstrating the utility of the quinoline scaffold in probing biological metal ion concentrations. nih.gov The study of how derivatives of this compound interact with biological targets can provide valuable mechanistic information and can aid in the development of new therapeutic agents or diagnostic tools. arabjchem.org

Probing Cell Signaling Pathways (e.g., PI3K/Akt pathway)

While direct studies specifically implicating this compound in the modulation of the PI3K/Akt signaling pathway are not extensively documented in current literature, the broader class of quinoline derivatives has been a significant focus of research in this area. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that governs essential cellular functions, including growth, proliferation, survival, and metabolism. researchgate.netsigmaaldrich.com Its deregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. researchgate.netsigmaaldrich.com

Researchers have synthesized and investigated various quinoline-based compounds as inhibitors of this pathway. sigmaaldrich.comnih.gov For instance, certain quinazoline (B50416) derivatives, which share a similar bicyclic aromatic structure with quinolines, have been developed as potent PI3K inhibitors. nih.gov The general strategy involves designing molecules that can competitively bind to the ATP-binding site of kinases within the pathway, such as PI3K and mTOR. sigmaaldrich.com Although direct evidence for this compound is pending, its structural motif suggests potential for derivatization to explore interactions with components of the PI3K/Akt pathway, an area ripe for future investigation.

Studying Enzyme Activities and Interactions at a Molecular Level

The aldehyde functionality and the quinoline scaffold of this compound and its derivatives make them effective tools for studying enzyme activities and interactions. The aldehyde group can readily react with nucleophilic residues in enzyme active sites, leading to inhibition and allowing for the study of enzyme mechanisms.

A notable example involves derivatives of a closely related compound, 8-hydroxy-2-quinoline carbaldehyde. These derivatives have been identified as potent, competitive inhibitors of M1 aminopeptidase (B13392206) from Leishmania donovani (LdM1AP), a validated drug target. nih.gov Structural and in silico studies revealed that these compounds interact with the substrate-binding pocket of the enzyme primarily through hydrophobic contacts. nih.gov This research highlights the potential of the quinoline carbaldehyde scaffold in designing specific enzyme inhibitors. nih.gov

Furthermore, nitrones synthesized from 8-hydroxyquinoline-2-carbaldehyde have demonstrated potent and unexpected inhibitory activity against human butyrylcholinesterase (hBChE) and human monoamine oxidase B (hMAO-B), two enzymes of significant interest in neurodegenerative diseases. researchgate.net X-ray crystallography studies provided a detailed understanding of the binding modes, revealing the structural basis for their potent inhibition. researchgate.net These findings underscore the utility of this class of compounds in molecular-level investigations of enzyme-ligand interactions.

Role as a Lead Structure for the Development of New Research Probes Targeting Specific Biological Mechanisms

The this compound framework serves as a valuable lead structure for the creation of new research probes designed to target specific biological molecules and mechanisms. Its modifiable structure allows for the synthesis of a library of derivatives with tailored properties.

The demonstrated activity of 8-hydroxyquinoline-2-carbaldehyde derivatives against parasitic enzymes also positions this scaffold as a promising starting point for developing new anti-parasitic agents. nih.gov The ability of these compounds to be synthesized and modified makes them ideal candidates for lead optimization in drug discovery programs aimed at specific biological targets. nih.gov The core structure's ability to interact with biological macromolecules, as seen with enzyme inhibition, is a key characteristic for its use as a lead structure. researchgate.netnih.gov

Mechanistic Studies and Reaction Pathway Elucidation in Chemical Transformations

This compound and its analogs are not only tools for biological investigation but also subjects of study in the elucidation of chemical reaction mechanisms. The reactivity of the aldehyde group and the influence of the quinoline ring system provide a platform for exploring various chemical transformations.

The Vilsmeier-Haack reaction, a widely used method for formylation of activated aromatic compounds, is often employed for the synthesis of quinoline carbaldehydes. Studies on the synthesis of 2-chloro-8-methylquinoline-3-carbaldehyde, a related compound, provide insights into the mechanism of this reaction. The process involves the reaction of an acetanilide (B955) with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) to yield the formylated quinoline ring system. nih.gov Understanding the intricacies of such reactions is crucial for synthetic chemists to optimize reaction conditions and expand the scope of these transformations.

Furthermore, the condensation reactions of the carbaldehyde group are fundamental to many synthetic pathways. For instance, the reaction of 2-chloro-8-methylquinoline-3-carbaldehyde with anilines or phenylhydrazine (B124118) leads to the formation of Schiff bases. amerigoscientific.com These reactions are pivotal in building more complex molecular architectures and are often studied to understand the electronic and steric effects of substituents on the reaction outcome. The planarity of the quinoline ring system, as determined by X-ray crystallography for derivatives like 2-chloro-8-methylquinoline-3-carbaldehyde, also influences its reactivity and interactions in chemical transformations. nih.gov

Future Research Directions and Open Questions

Advancements in Asymmetric Synthesis Utilizing 8-Methylquinoline-2-carbaldehyde (B6254374) Scaffolds

The development of chiral ligands for asymmetric catalysis is a paramount goal in modern organic synthesis. Quinoline-based Schiff bases have emerged as privileged ligands in a variety of metal-catalyzed enantioselective transformations. researchgate.net A significant area for future research lies in the synthesis of chiral Schiff bases derived from this compound and their application in asymmetric catalysis.

The condensation of the aldehyde functional group with a range of chiral primary amines can readily produce a library of chiral imine ligands. The steric bulk of the 8-methyl group is poised to play a crucial role in creating a defined chiral pocket around a coordinated metal center, potentially leading to high levels of enantioselectivity in catalytic reactions. Open questions in this area include:

Ligand Library Synthesis: Which chiral amines (e.g., amino alcohols, diamines) will form the most effective ligands when condensed with this compound?

Catalytic Scope: For which types of asymmetric reactions, such as reductions, oxidations, or carbon-carbon bond-forming reactions, will these new chiral ligands be most effective? researchgate.net

Influence of the 8-Methyl Group: How does the 8-methyl group, in comparison to other substituents, influence the stereochemical outcome of the catalyzed reactions?

Future work should focus on synthesizing these novel chiral ligands and systematically evaluating their performance in a broad range of asymmetric transformations to establish their utility and potential advantages over existing ligand systems.

Exploration of Novel Derivatization Pathways and Reactivity Landscapes

The aldehyde group at the 2-position of this compound is a versatile handle for a multitude of chemical transformations beyond simple Schiff base formation. rsc.org The exploration of its full reactivity landscape remains a significant area for future investigation. The reactivity of the aldehyde is influenced by the electronic properties of the quinoline (B57606) ring system, and the 8-methyl group can sterically influence the approach of reagents.

A primary and well-established derivatization pathway for aldehydes is the formation of Schiff bases through condensation with primary amines. ekb.eg This reaction is often straightforward and provides a gateway to a vast array of new molecular structures with diverse functionalities. science.govnih.gov For instance, the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with anilines to form methanimines has been reported, suggesting a similar reactivity for this compound.

Future research should systematically explore other derivatization pathways, including but not limited to:

Wittig and Horner-Wadsworth-Emmons Reactions: To create new carbon-carbon double bonds and extend the conjugation of the quinoline system.

Reductive Amination: To produce a variety of secondary and tertiary amine derivatives.

Grignard and Organolithium Additions: To generate a range of secondary alcohol derivatives with new stereocenters.

Cyclization Reactions: To build novel heterocyclic systems fused to the quinoline core.

A thorough investigation into these and other reactions will provide a deeper understanding of the reactivity of this compound and yield a diverse portfolio of new compounds for further study.

Rational Design of New Functional Materials with Enhanced Performance

The quinoline moiety is known for its interesting photophysical properties, making it a valuable component in the design of functional organic materials. nih.gov Derivatives of quinoline are utilized in applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors. nih.govresearchgate.net The rational design of new functional materials based on the this compound scaffold is a promising, yet underexplored, research avenue.

The aldehyde group can be used to incorporate the this compound unit into larger molecular architectures, including polymers and dendrimers. nih.gov For example, polymerization reactions involving the aldehyde could lead to novel functional polymers with unique optical or electronic properties. The 8-methyl group can influence the solid-state packing and morphology of these materials, which in turn affects their bulk properties.

Key research questions to be addressed include:

Polymer Synthesis: Can this compound be effectively used as a monomer or a functionalizing agent in the synthesis of new polymers?

Photophysical Properties: How do the absorption and emission properties of derivatives of this compound compare to other quinoline-based fluorophores? Can these properties be tuned through derivatization? rsc.org

Material Performance: What are the potential applications of materials derived from this compound, for instance, as charge transport layers in electronic devices or as emissive components in lighting applications?

Systematic studies are needed to synthesize and characterize new materials derived from this compound to unlock their potential in materials science.

Deeper Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches

A comprehensive understanding of the relationship between the structure of this compound and its chemical reactivity is crucial for its rational application in synthesis and materials science. An integrated approach that combines experimental studies with computational methods, such as Density Functional Theory (DFT), will be instrumental in achieving this understanding. rsc.org

DFT calculations can provide valuable insights into the electronic structure, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential of the molecule. nih.gov This information can be used to predict the reactivity of the aldehyde group, the preferred sites for electrophilic and nucleophilic attack, and the potential for the molecule to participate in various chemical reactions. For instance, computational studies on related quinolinecarbaldehydes have been used to explain the selectivity of formylation reactions. mdpi.com

Future research should focus on:

Computational Modeling: Performing detailed DFT and time-dependent DFT (TD-DFT) calculations on this compound and its derivatives to predict their geometric, electronic, and photophysical properties. nih.govrsc.org

Experimental Validation: Synthesizing the target molecules and experimentally measuring their properties (e.g., through spectroscopy, cyclic voltammetry) to validate the computational predictions.

Structure-Property Correlation: Establishing clear correlations between the structural features (e.g., the effect of the 8-methyl group) and the observed reactivity and properties. acs.orgnih.govresearchgate.netacs.org

This synergistic approach will not only provide a fundamental understanding of this compound but also guide the design of new derivatives with tailored properties.

Expansion of Application in Advanced Analytical Techniques and Research Tool Development

Quinoline derivatives have found applications as fluorescent probes for the detection of metal ions and as derivatizing agents in analytical chromatography. nih.govnih.gov The unique structure of this compound suggests its potential for development as a valuable tool in advanced analytical techniques.

The aldehyde functionality allows for the covalent attachment of the this compound moiety to other molecules, such as biomolecules or surfaces. The quinoline ring system can act as a fluorophore, and its fluorescence properties may be sensitive to the local environment or the presence of specific analytes. For example, 3-(2-furoyl)quinoline-2-carbaldehyde has been successfully used as a fluorogenic reagent for the analysis of primary amines. nih.gov

Open questions for future exploration include:

Chemosensor Development: Can derivatives of this compound be designed to act as selective and sensitive fluorescent chemosensors for specific metal ions or other small molecules?

Derivatizing Agent: Can this compound be used as a pre-column derivatizing agent in liquid chromatography or capillary electrophoresis to enhance the detection of analytes with poor chromophores or fluorophores?

Molecular Probes: Can this molecule be incorporated into larger systems to act as a molecular probe for studying biological processes or for imaging applications?

The development of this compound and its derivatives as new analytical tools could have a significant impact on various fields, from environmental monitoring to biomedical research.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 8-methylquinoline-2-carbaldehyde with high purity?

Synthesis typically involves Friedländer or Doebner-Miller reactions, using aniline derivatives and carbonyl precursors. Key parameters include solvent choice (e.g., ethanol or dichloromethane under reflux), temperature control (60–100°C), and catalysts like Lewis acids to enhance yield (75–90%). Post-synthesis purification via column chromatography or recrystallization is critical to remove byproducts such as unreacted aldehydes or hydroxylated impurities .

Q. Which analytical techniques are most reliable for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and aldehyde functionality. Mass spectrometry (MS) validates molecular weight (e.g., m/z 187.19 for C₁₂H₁₁NO). Infrared (IR) spectroscopy identifies functional groups (C=O stretch at ~1700 cm⁻¹). High-performance liquid chromatography (HPLC) assesses purity (>95% threshold for biological assays) .

Q. How does the methyl group at position 8 influence the compound’s reactivity?

The electron-donating methyl group enhances steric hindrance, slowing electrophilic substitution at the quinoline ring. It also stabilizes intermediates in oxidation or reduction reactions, favoring regioselective aldehyde modification (e.g., conversion to alcohols or carboxylic acids) .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anticancer efficacy) be resolved?

Contradictions often arise from structural analogs with varying substituents (e.g., hydroxyl vs. chloro groups). Use quantitative structure-activity relationship (QSAR) models to correlate substituent effects with activity. Validate via comparative assays (e.g., MIC for antimicrobials vs. IC₅₀ for cancer cell lines) and crystallographic analysis (e.g., SHELX-refined structures to confirm binding modes) .

Q. What computational methods are effective in predicting interactions between this compound and biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to enzymes like topoisomerases or kinases. Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize electronic properties for ligand-receptor interactions. Pair with experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can reaction byproducts during derivatization (e.g., oxidation to carboxylic acids) be minimized?

Optimize oxidizing agents (e.g., KMnO₄ in acidic media vs. milder TEMPO/NaClO systems) and monitor reaction progress via thin-layer chromatography (TLC). Use protecting groups (e.g., acetyl for hydroxyl groups) to prevent unwanted side reactions. Thermodynamic studies (DSC/TGA) identify stable intermediates .

Q. What strategies improve the compound’s solubility for in vivo studies without compromising activity?

Derivatize the aldehyde group into hydrophilic moieties (e.g., hydrazones or Schiff bases). Co-solvent systems (DMSO/PBS mixtures) or nanoformulation (liposomes) enhance bioavailability. Solubility parameters (Hansen solubility spheres) guide solvent selection .

Methodological Considerations

Q. How to design experiments to assess the compound’s photophysical properties (e.g., fluorescence for zinc sensing)?

Modify the quinoline backbone with electron-withdrawing groups (e.g., –NO₂) to shift emission wavelengths. Measure quantum yields via integrating sphere methods and compare with reference fluorophores (e.g., fluorescein). Time-resolved fluorescence detects Zn²⁺ binding kinetics .

Q. What protocols ensure reproducibility in catalytic reactions involving this compound?

Standardize catalyst loading (e.g., 5 mol% Pd/C for hydrogenation) and degas solvents to prevent side oxidation. Use controlled-atmosphere reactors (e.g., Schlenk lines) for air-sensitive steps. Report yields as averages of triplicate runs with error margins .

Q. How to address discrepancies in crystallographic data for quinoline derivatives?

Refine structures using SHELXL with high-resolution data (≤1.0 Å). Validate hydrogen bonding and π-π stacking via Mercury software. Cross-check with spectroscopic data to resolve ambiguities in substituent orientation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.